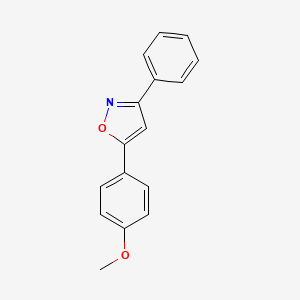

Isoxazole, 5-(4-methoxyphenyl)-3-phenyl-

Description

BenchChem offers high-quality Isoxazole, 5-(4-methoxyphenyl)-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoxazole, 5-(4-methoxyphenyl)-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3672-51-3 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole |

InChI |

InChI=1S/C16H13NO2/c1-18-14-9-7-13(8-10-14)16-11-15(17-19-16)12-5-3-2-4-6-12/h2-11H,1H3 |

InChI Key |

KKOXXKHZBQIPJF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Cyclization of Chalcone Derivatives:a Prevalent Method for Synthesizing 3,5 Diarylisoxazoles is the Reaction of an α,β Unsaturated Ketone Chalcone with Hydroxylamine Hydrochloride.orientjchem.orgosi.lvfor the Target Compound, This Involves the Cyclization of a Chalcone Such As E 1 4 Methoxyphenyl 3 Phenylprop 2 En 1 One.

The proposed mechanism proceeds as follows:

Michael Addition: The reaction initiates with the nucleophilic attack of hydroxylamine (B1172632) on the β-carbon of the chalcone's enone system (1,4-addition). This step is often facilitated by a base, which increases the nucleophilicity of the hydroxylamine.

Intramolecular Cyclization: The initial adduct then undergoes an intramolecular condensation. The hydroxyl group of the intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic ring, a dihydrogenated isoxazole (B147169) (isoxazoline). nih.gov

Dehydration and Aromatization: The final step is the elimination of a water molecule from the isoxazoline (B3343090) intermediate, leading to the formation of the stable, aromatic isoxazole ring. youtube.com

Reaction of 1,3 Dicarbonyl Compounds with Hydroxylamine:this Classic Route Involves the Condensation of a 1,3 Dicarbonyl Compound, in This Case, 1 4 Methoxyphenyl 3 Phenyl 1,3 Propanedione, with Hydroxylamine.youtube.comthe Mechanism is Straightforward:

Imine/Oxime Formation: The amino group of hydroxylamine (B1172632) attacks one of the carbonyl groups of the diketone to form an oxime intermediate. youtube.com

Intramolecular Attack: The hydroxyl group of the oxime then performs a nucleophilic attack on the second carbonyl group. youtube.com

Dehydration: Subsequent loss of a water molecule results in the formation of the aromatic isoxazole (B147169) ring. youtube.com

1,3 Dipolar Cycloaddition:a Powerful and Widely Used Method for Isoxazole Synthesis is the 1,3 Dipolar Cycloaddition Between a Nitrile Oxide the 1,3 Dipole and an Alkyne or Alkene the Dipolarophile .researchgate.netnih.govto Form 5 4 Methoxyphenyl 3 Phenyl Isoxazole, the Reaction Would Occur Between Benzonitrile Oxide and 1 Ethynyl 4 Methoxybenzene. Two Primary Mechanisms Are Proposed for This Reaction:

Radical and Intermediate Trapping Experiments

To differentiate between concerted and stepwise mechanisms, particularly those involving radical intermediates, trapping experiments are employed. In the context of isoxazole synthesis, the use of radical scavengers like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) can provide mechanistic insight. organic-chemistry.org

While some syntheses utilize TEMPO as a catalyst, its presence can also be used to probe for radical pathways. organic-chemistry.org If a reaction's progress is inhibited or if a trapped adduct is formed in the presence of TEMPO, it strongly suggests the involvement of radical intermediates. For the 1,3-dipolar cycloaddition pathway, the potential for a stepwise diradical mechanism makes such experiments particularly relevant. nih.gov The formation of a diradical intermediate could be intercepted by a radical trapping agent, preventing the formation of the isoxazole product and instead yielding a characteristic adduct, thereby confirming the stepwise nature of the reaction under those specific conditions.

Hammett Correlation Analysis in Reaction Kinetics

Hammett correlation analysis is a powerful tool for elucidating reaction mechanisms by quantifying the effect of substituents on the reaction rate. nih.govlibretexts.org For the synthesis of 3,5-diarylisoxazoles, a Hammett study would involve synthesizing a series of analogs of 5-(4-methoxyphenyl)-3-phenyl-isoxazole with different substituents on either the 3-phenyl or the 5-(4-methoxyphenyl) ring and measuring the corresponding reaction rates.

The Hammett equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A plot of log(k/k₀) versus σ yields a straight line with a slope of ρ. The sign and magnitude of ρ provide mechanistic details:

Negative ρ value: Indicates that electron-donating groups accelerate the reaction. This implies that the transition state has a buildup of positive charge or a reduction of negative charge at the reaction center, consistent with the reactant acting as a nucleophile. nih.gov

Positive ρ value: Suggests that electron-withdrawing groups accelerate the reaction, indicating a buildup of negative charge in the transition state.

In a hypothetical Hammett analysis for the formation of 5-(4-methoxyphenyl)-3-phenyl-isoxazole via the reaction of a substituted benzaldehyde (B42025) oxime (generating a nitrile oxide) with 1-ethynyl-4-methoxybenzene, the following illustrative data could be obtained:

| Substituent (X) on Benzonitrile (B105546) Oxide | σ Value | Relative Rate (k/k₀) | log(k/k₀) |

|---|---|---|---|

| 4-OCH₃ | -0.27 | 2.1 | 0.32 |

| 4-CH₃ | -0.17 | 1.5 | 0.18 |

| H | 0.00 | 1.0 | 0.00 |

| 4-Cl | 0.23 | 0.6 | -0.22 |

| 4-NO₂ | 0.78 | 0.15 | -0.82 |

A plot of this data would likely yield a negative ρ value, suggesting that the nitrile oxide acts as the nucleophilic component in the rate-determining step of this cycloaddition.

Isotope and By-product Analysis in Mechanistic Elucidation

Isotopic labeling studies are definitive in tracing the path of atoms throughout a reaction. For instance, in the reaction of a 1,3-dicarbonyl compound with ¹⁵N-labeled hydroxylamine (B1172632), the ¹⁵N atom would be expected to be incorporated into the isoxazole ring, confirming hydroxylamine as the nitrogen source. Similarly, using ¹⁸O-labeled water in reactions where water is a reactant or product can clarify its role in hydrolysis or dehydration steps.

Analysis of by-products also provides critical mechanistic clues. In the synthesis of related heterocyclic systems, the isolation and characterization of unexpected side products have helped to refine proposed mechanisms. For example, during the molybdenum-catalyzed synthesis of pyridones from isoxazoles, the isolation of a deacylated enamine as a by-product indicated a competing reaction pathway that limited the yield of the target molecule. nih.gov In the synthesis of 5-(4-methoxyphenyl)-3-phenyl-isoxazole, the detection of isomeric isoxazoles or incompletely cyclized intermediates could point to issues with regioselectivity or incomplete reaction, respectively, offering valuable information about the reaction's progression and energetics.

Elucidating the Role of Catalysts and Reagents in Reaction Progression

Catalysts and reagents play a pivotal role in directing the course and efficiency of isoxazole synthesis. Their function is intimately linked to the reaction mechanism.

Bases (e.g., Sodium Acetate, Pyridine, NaOH): In the cyclization of chalcones with hydroxylamine, a base is crucial. nih.govnih.gov It deprotonates hydroxylamine hydrochloride to the more nucleophilic free hydroxylamine. It can also facilitate the final dehydration step by promoting the elimination of water to form the aromatic ring. In 1,3-dipolar cycloadditions, a base is required to dehydrohalogenate the precursor (e.g., a hydroxyimidoyl chloride) to generate the reactive nitrile oxide intermediate in situ. nih.gov

Acids (e.g., p-Toluenesulfonic acid, p-TsOH): Acid catalysts can be used to promote the formation of nitrile oxides from starting materials like α-nitroketones. The acid facilitates the conversion to a nitroso cation, which then forms the nitrile oxide dipole. mdpi.com

Metal Catalysts (e.g., Cu, Pd, Ru): Metal catalysts, particularly copper, are extensively used in 1,3-dipolar cycloadditions, often referred to as "click chemistry". organic-chemistry.org Copper(I) acetylides can react with nitrile oxides in a highly reliable and regioselective manner. organic-chemistry.org Detailed computational studies on these copper-catalyzed reactions have suggested a non-concerted mechanism that proceeds through a six-membered copper-containing metallacycle intermediate, rather than a direct cycloaddition. organic-chemistry.org

The choice of catalyst can significantly influence the reaction outcome, as shown in the table below, which illustrates the effect of different catalysts on a typical isoxazole synthesis.

| Catalyst System | Reaction Pathway | Typical Role | Yield (%) |

|---|---|---|---|

| NaOH / Ethanol | Chalcone (B49325) Cyclization | Base catalyst for addition and dehydration | 85-95 |

| Pyridine | Chalcone Cyclization | Base catalyst and solvent | 70-85 |

| p-TsOH | From α-Nitroketone | Acid catalyst for nitrile oxide formation | 65-90 |

| Cu(I) salt / Base | 1,3-Dipolar Cycloaddition | Forms copper acetylide, activates alkyne | 90-99 |

| None (Thermal) | 1,3-Dipolar Cycloaddition | - | 40-60 |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR have been applied to 5-(4-methoxyphenyl)-3-phenylisoxazole, providing detailed information about its proton and carbon environments.

The ¹H NMR spectrum provides a distinct fingerprint of the proton environments within the molecule. For 5-(4-methoxyphenyl)-3-phenylisoxazole, the spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The analysis reveals several key signals that confirm the proposed structure. rjpbcs.com

A sharp singlet is observed at approximately 3.731 ppm, which is characteristic of the three protons of the methoxy (B1213986) (-OCH₃) group attached to the phenyl ring. rjpbcs.com A crucial signal for the isoxazole (B147169) core appears as a singlet at 6.181 ppm, corresponding to the single proton at the C4 position of the isoxazole ring. rjpbcs.com The aromatic protons from both the phenyl group at position 3 and the 4-methoxyphenyl (B3050149) group at position 5 resonate as a complex multiplet in the downfield region, typically between 6.787 and 7.482 ppm, integrating to nine protons. rjpbcs.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 3.731 | Singlet (s) | 3H | -OCH₃ Protons | rjpbcs.com |

| 6.181 | Singlet (s) | 1H | Isoxazole C4-H | rjpbcs.com |

| 6.787 - 7.482 | Multiplet (m) | 9H | Aromatic Protons (Ar-H) | rjpbcs.com |

While specific experimental ¹³C NMR data for 5-(4-methoxyphenyl)-3-phenylisoxazole is not available in the cited literature, the expected chemical shifts can be reliably predicted based on data from its isomer, 3-(4-methoxyphenyl)-5-phenylisoxazole, and other closely related 3,5-disubstituted isoxazoles. rsc.orgrsc.org

The carbon atoms of the isoxazole ring are expected to appear at distinct chemical shifts. The C5 carbon, bonded to the methoxyphenyl group and the ring oxygen, would typically resonate in the region of δ 170-171 ppm. rsc.orgrsc.org The C3 carbon, attached to the phenyl group, is expected around δ 162-163 ppm. rsc.orgrsc.org The C4 carbon, which bears the only proton on the ring, would appear significantly upfield, generally in the range of δ 97-98 ppm. rsc.orgrsc.org

The aromatic carbons exhibit predictable shifts. The carbon of the methoxy group (-OCH₃) is anticipated around δ 55 ppm. rsc.org The carbons of the phenyl and methoxyphenyl rings would be found between δ 114 and 161 ppm. This includes the quaternary carbons and the protonated carbons, with the carbon attached to the methoxy group (C-O) appearing in the more deshielded region of this range. rsc.org

| Carbon Atom | Expected Chemical Shift (δ) ppm (Predicted) | Reference (Analogous Compounds) |

|---|---|---|

| C3 (Isoxazole) | ~162-163 | rsc.orgrsc.org |

| C4 (Isoxazole) | ~97-98 | rsc.orgrsc.org |

| C5 (Isoxazole) | ~170-171 | rsc.orgrsc.org |

| Aromatic Carbons | ~114-140 | rsc.orgrsc.org |

| Aromatic C-O | ~161 | rsc.org |

| -OCH₃ | ~55 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-(4-methoxyphenyl)-3-phenylisoxazole, typically recorded using a potassium bromide (KBr) pellet, shows several key absorption bands that confirm its structure. rjpbcs.com

The spectrum displays aromatic C-H stretching vibrations around 3017 cm⁻¹. rjpbcs.com The aliphatic C-H stretching of the methoxy group is observed at 2935 cm⁻¹. rjpbcs.com A strong band at 1525 cm⁻¹ is assigned to the C=N stretching vibration within the isoxazole ring. rjpbcs.com The C=C stretching vibrations of the aromatic rings appear at 1472 cm⁻¹. rjpbcs.com The characteristic N-O and C-O stretching vibrations of the isoxazole and methoxy groups are found at 1362 cm⁻¹ and 1345 cm⁻¹, respectively. rjpbcs.com Finally, C-H deformation bands for the monosubstituted phenyl ring and the disubstituted methoxyphenyl ring are observed at 750 cm⁻¹ and 807 cm⁻¹, respectively. rjpbcs.com

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| 3017.25 | Aromatic C-H Stretch | rjpbcs.com |

| 2935.40 | Aliphatic C-H Stretch (-OCH₃) | rjpbcs.com |

| 1525.28 | C=N Stretch (Isoxazole Ring) | rjpbcs.com |

| 1472.21 | C=C Stretch (Aromatic Rings) | rjpbcs.com |

| 1362.75 | N-O Stretch (Isoxazole Ring) | rjpbcs.com |

| 1345.57 | C-O Stretch (Ether) | rjpbcs.com |

| 807.39 | Disubstituted C-H Deformation | rjpbcs.com |

| 750.79 | Monosubstituted C-H Deformation | rjpbcs.com |

Mass Spectrometry (MS) and High Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of the compound. Using electrospray ionization (ESI-MS), the mass spectrum of 5-(4-methoxyphenyl)-3-phenylisoxazole shows a protonated molecular ion peak [M+H]⁺ at an m/z of 252.26. rjpbcs.com The molecular ion peak [M]⁺ is also observed as the base peak (100% relative intensity) at m/z 251.27, confirming the molecular weight of the compound (C₁₆H₁₃NO₂) to be 251.28 g/mol . rjpbcs.comnih.gov Other significant fragments in the spectrum appear at m/z values of 174.18, 108.14, and 77.12, corresponding to the loss of various parts of the molecule. rjpbcs.com High-resolution mass spectrometry (HRMS) further corroborates the elemental composition, providing an exact mass that aligns with the calculated value for C₁₆H₁₃NO₂. rsc.org

X-ray Crystallography and Single Crystal Structure Determination

X-ray crystallography offers the most definitive insight into the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. While a single crystal structure for 5-(4-methoxyphenyl)-3-phenylisoxazole itself is not reported in the searched literature, detailed analysis of very similar compounds, such as 3-(4-Fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)isoxazole, provides a clear model for its expected solid-state structure. researchgate.net

Based on crystallographic data of analogous structures, the 5-(4-methoxyphenyl)-3-phenylisoxazole molecule is expected to adopt a largely planar conformation. researchgate.net The central isoxazole ring is inherently planar. The two aromatic rings attached at positions 3 and 5 are twisted relative to this central ring. researchgate.net

Investigation of Intermolecular Interactions (e.g., C-H...π, Hydrogen Bonding)

While a definitive crystal structure for Isoxazole, 5-(4-methoxyphenyl)-3-phenyl- is not publicly available, detailed investigations of closely related analogues provide significant insights into the likely intermolecular interactions. The primary forces expected to be at play are weak non-covalent interactions, including C-H...π interactions and hydrogen bonds.

C-H...π Interactions:

Studies on analogous compounds, such as 3-(4-Fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)isoxazole, reveal the significant role of C-H...π interactions in stabilizing the crystal lattice. iucr.orgresearchgate.net In these structures, hydrogen atoms from one molecule interact with the electron-rich π-systems of the phenyl and methoxyphenyl rings of neighboring molecules. It is highly probable that similar interactions are present in the crystal structure of Isoxazole, 5-(4-methoxyphenyl)-3-phenyl-. The hydrogen atoms of the phenyl ring at the 3-position and the methoxyphenyl ring at the 5-position can act as donors, while the aromatic rings themselves can serve as acceptors.

Hydrogen Bonding:

Hirshfeld surface analysis performed on related isoxazole structures further quantifies the contributions of various intermolecular contacts. mdpi.comiucr.org These analyses typically show that H...H interactions are the most abundant, followed by H...O/O...H and H...C/C...H contacts, underscoring the importance of these weak interactions in the crystal packing. mdpi.com

A summary of the likely intermolecular interactions in Isoxazole, 5-(4-methoxyphenyl)-3-phenyl- based on analogous structures is presented in the table below.

| Interaction Type | Donor | Acceptor | Probable Role in Crystal Structure |

| C-H...π | C-H groups of phenyl and methoxyphenyl rings | π-system of phenyl and methoxyphenyl rings | Stabilization of molecular stacking |

| C-H...O | C-H groups of phenyl and methoxyphenyl rings | Oxygen atom of the isoxazole ring, Oxygen atom of the methoxy group | Formation of molecular chains and networks |

| C-H...N | C-H groups of phenyl and methoxyphenyl rings | Nitrogen atom of the isoxazole ring | Contribution to the overall packing stability |

| H...H | Hydrogen atoms on the periphery of the molecule | Hydrogen atoms on adjacent molecules | Significant contribution to close packing |

Principles of Crystal Packing and Supramolecular Assembly

The dihedral angles between the central isoxazole ring and the appended aromatic rings are a critical factor in determining the molecular conformation and, consequently, the packing efficiency. In analogous structures, these dihedral angles vary, indicating a degree of conformational flexibility. iucr.orgiucr.orgvulcanchem.com For instance, in 3-(4-Fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)isoxazole, the isoxazole ring forms dihedral angles of 25.0(1)° and 27.3(1)° with the methoxyphenyl and the substituted phenyl groups, respectively. iucr.orgresearchgate.net This twisting prevents a fully planar conformation, which in turn influences how the molecules arrange themselves in the crystal lattice.

The interplay of C-H...π and hydrogen bonding interactions often leads to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. For example, C-H...π interactions can lead to the formation of stacked molecular columns. iucr.orgresearchgate.net These columns can then be interconnected through a network of C-H...O and C-H...N hydrogen bonds, creating a stable three-dimensional framework. nih.gov

In some related heterocyclic compounds containing a 4-methoxyphenyl group, π-π stacking interactions between the aromatic rings of adjacent molecules also play a role in the crystal packing. nih.gov The presence of two aromatic rings in Isoxazole, 5-(4-methoxyphenyl)-3-phenyl- suggests that such interactions could also contribute to its supramolecular assembly, likely in an offset or parallel-displaced manner to minimize steric hindrance.

The principles governing the crystal packing of Isoxazole, 5-(4-methoxyphenyl)-3-phenyl- are therefore a complex interplay of molecular shape, conformational flexibility, and a hierarchy of weak intermolecular forces. The collective action of these forces directs the molecules to adopt an arrangement that maximizes attractive interactions and minimizes repulsive ones, resulting in a thermodynamically stable crystalline solid.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of organic molecules. Studies on related 3,5-disubstituted isoxazoles frequently employ DFT to understand their structure and reactivity. researchgate.netacs.orgnih.gov

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For isoxazole (B147169) derivatives, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311G(d,p), are performed to determine these optimized structures in the gas phase. mdpi.com These theoretical structures are then often compared with experimental data obtained from single-crystal X-ray diffraction to validate the computational model. mdpi.com

A critical aspect of the structure of 5-(4-methoxyphenyl)-3-phenyl-isoxazole is the spatial orientation of the phenyl and methoxyphenyl rings relative to the central isoxazole ring. This is defined by dihedral angles. In closely related structures, these angles are a key focus of both computational and crystallographic studies. For instance, in 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, the isoxazole ring forms dihedral angles of 17.1° with the methoxyphenyl ring and 15.2° with the phenyl group. nih.gov For N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, which contains the 3-(4-methoxyphenyl)isoxazole (B1357155) core, the isoxazoline (B3343090) moiety is inclined to its substituent saccharin (B28170) ring at a dihedral angle of 27.88°. mdpi.com These findings highlight the non-planar nature of such molecules, which is crucial for understanding their packing in crystals and interactions with biological targets.

Table 1: Dihedral Angles in Related Isoxazole Structures

| Compound | Rings | Dihedral Angle (°) | Reference |

| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | Isoxazole & 3-Methoxyphenyl | 17.1 | nih.gov |

| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | Isoxazole & Phenyl | 15.2 | nih.gov |

| N-(3-(4-Methoxyphenyl)isoxazolin-5-yl)methylsaccharin | Isoxazoline & Saccharin | 27.88 | mdpi.com |

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and Raman) of molecules. Theoretical vibrational frequencies are calculated from the optimized geometry, and these predicted spectra are compared with experimental results to assign specific vibrational modes to observed absorption bands.

For aromatic heterocyclic compounds, key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of C=N and C=C bonds within the isoxazole and phenyl rings are often mixed and appear in the 1600-1450 cm⁻¹ range.

C-O-C Stretching: The ether linkage in the methoxy (B1213986) group gives rise to characteristic stretching modes.

Ring Vibrations: Bending and stretching modes of the isoxazole ring itself provide a fingerprint for the heterocyclic core.

In studies of similar molecules, a strong correlation between the vibrational frequencies calculated by DFT and those observed experimentally has been demonstrated, confirming the accuracy of the computed molecular structure.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. DFT calculations are used to determine the energies of these orbitals. For the related compound N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the HOMO and LUMO energies were calculated to be -5.8170 eV and -0.8904 eV, respectively. mdpi.com This results in a HOMO-LUMO energy gap of 4.9266 eV, indicating that a significant amount of energy is needed for electronic excitation and suggesting good kinetic stability. mdpi.com The calculated energy gap also confirms that charge transfer can occur within the molecule.

Table 2: Frontier Molecular Orbital Energies for a Related Isoxazole Derivative

| Parameter | Energy (eV) |

| EHOMO | -5.8170 |

| ELUMO | -0.8904 |

| ΔE (Energy Gap) | 4.9266 |

| (Data for N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin) mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays color-coded regions on the molecule's surface:

Red regions indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral potential.

For 5-(4-methoxyphenyl)-3-phenyl-isoxazole, MEP analysis is expected to show the most negative potential localized around the electronegative oxygen and nitrogen atoms of the isoxazole ring. This suggests these heteroatoms are the primary sites for interactions with electrophiles or for forming hydrogen bonds. The phenyl rings would exhibit moderately negative potential due to the delocalized π-electrons, while the hydrogen atoms would be regions of positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density within a molecule, providing a detailed picture of bonding and orbital interactions. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. wikipedia.org

The key insights from NBO analysis include:

Hyperconjugative Interactions: It quantifies the stabilization energy arising from the interaction between a filled (donor) orbital and a vacant (acceptor) orbital. For example, the delocalization of a lone pair (n) or a bonding orbital (σ) into an antibonding orbital (σ*) indicates stabilizing charge transfer.

Hybridization and Bond Character: NBO analysis determines the hybridization of atoms and the nature of chemical bonds (e.g., covalent vs. ionic character). wikipedia.org

Lewis Structure Representation: It provides the most accurate possible "natural Lewis structure" for a molecule, with deviations from this idealized structure revealing the extent of electron delocalization. wikipedia.org

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a method for calculating the partial charge on each atom within a molecule from the results of a quantum chemical calculation. These atomic charges are crucial for understanding a molecule's electronic structure, dipole moment, polarizability, and other electronic properties. The distribution of charges indicates the electron-rich and electron-poor centers in the molecule, which is fundamental to its reactivity.

Theoretical Studies on Proton Affinity and Basicity

Theoretical calculations are crucial in determining the gas-phase basicity and proton affinity of molecules, providing insights into their intrinsic chemical properties without the influence of a solvent. wikipedia.org Proton affinity (PA) is defined as the negative of the enthalpy change for the gas-phase reaction of a chemical species with a proton, while gas-phase basicity (GB) is the negative of the Gibbs free energy change for the same reaction. wikipedia.orgnih.gov A higher proton affinity indicates a stronger base in the gas phase. wikipedia.org

These values are commonly computed using quantum mechanical methods like Density Functional Theory (DFT), with functionals such as B3LYP and M06-2X, and various basis sets. researchgate.netkoreascience.kr For nitrogen-containing heterocyclic compounds like isoxazoles, the site of protonation is a key aspect of the investigation. Theoretical studies on pyrazoles, which are isomeric to isoxazoles, have shown that DFT calculations can reliably reproduce experimental gas-phase basicity results. researchgate.net Such studies involve calculating the energies of the neutral molecule and its various protonated forms to identify the most stable protonated species. researchgate.netresearchgate.net

While specific theoretical studies on the proton affinity and gas-phase basicity of 5-(4-methoxyphenyl)-3-phenylisoxazole were not identified in the surveyed literature, general principles can be applied. For a related compound, 4-methoxy-N'-(propan-2-ylidene)benzohydrazide, theoretical calculations at the M06-2X/6-31+G(d,p) level of theory determined the proton affinities for protonation at different sites. researchgate.net For instance, protonation at the methoxy oxygen was calculated to have a proton affinity of 174.7 kcal/mol. researchgate.net For isoxazole derivatives, protonation is expected to occur on the nitrogen atom of the isoxazole ring, which is a common feature for this class of heterocycles. researchgate.net The electronic properties of the substituents on the phenyl rings would influence the basicity of the isoxazole nitrogen. The electron-donating methoxy group on the 5-phenyl ring is expected to increase the electron density on the isoxazole ring system, thereby increasing its basicity and proton affinity compared to an unsubstituted analogue.

Table 1: Calculated Proton Affinities for Functional Groups in a Related Compound

| Protonation Site | Proton Affinity (kcal/mol) | Calculation Method |

|---|---|---|

| Methoxy oxygen | 174.7 | M06-2X/6-31+G(d,p) |

| Aryloxy oxygen | 173.5 | M06-2X/6-31+G(d,p) |

Data derived from a theoretical study on a related compound containing a methoxy group. researchgate.net

Hirshfeld Surface Analysis and Intermolecular Interaction Energies

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron distributions of all other molecules, allowing for a detailed examination of close contacts between neighboring molecules. scirp.org

For 5-amino-3-(4-methoxyphenyl)isoxazole, the most significant contributions to the crystal packing were found to be from H···H contacts, accounting for 36.1% of the Hirshfeld surface. iucr.org This is followed by C···H/H···C interactions at 31.3%, which are indicative of C-H···π interactions. iucr.org Other notable interactions included O···H/H···O (17.3%) and N···H/H···N (12.1%) contacts. iucr.org The presence of these interactions, particularly the hydrogen bonding involving oxygen and nitrogen atoms, plays a crucial role in stabilizing the crystal structure. researchgate.netiucr.org Although 5-(4-methoxyphenyl)-3-phenylisoxazole lacks the amino group of the analyzed analogue, similar contributions from H···H, C···H, and O···H contacts are expected to govern its crystal packing. The methoxy group and the isoxazole ring provide sites for potential weak C-H···O and C-H···N hydrogen bonds.

Table 2: Percentage Contributions of Intermolecular Contacts for 5-amino-3-(4-methoxyphenyl)isoxazole from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 36.1 |

| C···H/H···C | 31.3 |

| O···H/H···O | 17.3 |

| N···H/H···N | 12.1 |

Data from a Hirshfeld surface analysis of a structurally related isoxazole derivative. iucr.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other properties. nih.govnih.gov These models are valuable in medicinal chemistry for predicting the activity of new compounds and guiding the design of more potent molecules. nih.govnih.gov

For isoxazole derivatives, QSAR studies have been successfully employed to understand the structural requirements for their biological activities. nih.govnih.gov A study on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazole derivatives, which share the same core as the subject compound, developed a QSAR model to correlate their structures with their anti-inflammatory activity. nih.gov

The development of a QSAR model begins with the calculation of molecular descriptors for each compound in the series. nih.gov These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. nih.gov

In the QSAR study of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazole derivatives, various physicochemical descriptors were calculated. nih.gov These descriptors were then used as independent variables in a statistical analysis, typically multiple linear regression (MLR), to build an equation that relates them to the dependent variable (i.e., the biological activity, often expressed as log % inhibition or pEC50). nih.govnih.gov The quality of the resulting QSAR model is assessed using statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the F-test value. nih.gov A high r² value indicates a good fit of the model to the data, while a high q² value suggests good predictive ability. nih.govnih.gov

Table 3: Statistical Parameters for a QSAR Model of Isoxazole Derivatives

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| Correlation Coefficient (r²) | > 0.9 | Indicates a strong correlation between predicted and observed activity. |

| Cross-validated r² (q²) | > 0.5 | Suggests good internal predictive power of the model. |

| F-test value | High | Indicates statistical significance of the regression model. |

Illustrative data based on typical QSAR studies of heterocyclic compounds. nih.govnih.gov

The core principle of QSAR is that the biological activity of a compound is a function of its molecular structure and physicochemical properties. nih.gov The derived QSAR equation provides a quantitative basis for understanding this relationship. For the series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazole derivatives, the developed model indicated a strong correlation between the calculated descriptors and the observed anti-inflammatory activity. nih.gov

Such models allow for the interpretation of how specific structural features influence activity. For example, the sign and magnitude of the coefficient for a particular descriptor in the QSAR equation reveal whether that property has a positive or negative impact on the activity and the extent of its influence. A positive coefficient for a descriptor like the octanol-water partition coefficient (logP) would suggest that increasing lipophilicity enhances activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. nih.gov This understanding is fundamental for the rational design of new, more active analogues by modifying the parent structure to optimize the key physicochemical properties identified by the QSAR model. nih.govnih.gov

Chemical Reactivity and Transformation Studies of the Isoxazole Core

Subsequent Reactions and Derivatization Strategies

The inherent strain of the N-O bond in the isoxazole (B147169) ring makes it susceptible to cleavage under various conditions, a property that is extensively utilized for synthetic purposes. This reactivity allows for the transformation of the isoxazole into other valuable chemical structures through carefully chosen derivatization strategies.

One of the most significant transformations of the isoxazole core is its reductive ring cleavage, which breaks the weak N-O bond to generate a β-hydroxy imine that subsequently tautomerizes to a more stable vinylogous amide, commonly known as an enaminone. This reaction effectively unmasks a 1,3-dicarbonyl functionality, providing a versatile intermediate for further synthesis.

For 5-(4-methoxyphenyl)-3-phenylisoxazole, this cleavage is typically achieved through catalytic hydrogenation. The process involves the reduction of the N-O bond, leading to the formation of (Z)-3-amino-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one. This transformation is a cornerstone of isoxazole chemistry, converting a stable heterocycle into a flexible open-chain intermediate.

The primary synthetic value of this resulting enaminone lies in its role as a versatile building block for constructing more complex molecules, particularly other heterocyclic systems. Enaminones possess both nucleophilic and electrophilic sites, allowing them to react with a wide array of reagents. For instance, they are widely used in the synthesis of pyrimidines, pyridines, and pyrazoles by reacting with appropriate binucleophiles or electrophiles. The enaminone derived from 5-(4-methoxyphenyl)-3-phenylisoxazole serves as a precursor to a variety of compounds where the 1-(4-methoxyphenyl) and 3-phenyl-substituted three-carbon backbone is a desired structural feature.

Table 1: Conditions for Reductive Ring Cleavage of 5-(4-methoxyphenyl)-3-phenylisoxazole

| Catalyst | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Ethanol | (Z)-3-amino-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one |

| Raney Nickel | Hydrogen (H₂) | Methanol | (Z)-3-amino-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one |

| Tin(II) Chloride Dihydrate | - | Ethyl Acetate | (Z)-3-amino-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one |

Stability and Reactivity Profiles under Diverse Chemical Conditions

The stability of the 5-(4-methoxyphenyl)-3-phenylisoxazole ring is a subject of significant interest, as it determines the conditions under which the molecule can be handled and modified without undergoing unintended ring opening. Generally, 3,5-disubstituted isoxazoles exhibit considerable thermal and chemical stability, particularly when compared to other isomers. researchgate.net

The isoxazole ring is relatively resistant to many common reagents. It is generally stable under neutral and moderately acidic or basic conditions at room temperature. However, the N-O bond remains the most labile part of the ring system. Strong reducing agents, as discussed previously, readily cleave this bond.

Furthermore, strong bases can deprotonate the C4 position, generating an anion that can participate in various reactions. However, the aromatic substituents at the C3 and C5 positions in 5-(4-methoxyphenyl)-3-phenylisoxazole influence the electron density and steric environment of the C4 proton, affecting its acidity. The reactivity is also sensitive to photochemical conditions; for instance, irradiation in the presence of a suitable amine, such as triethylamine, can induce reductive cleavage of the isoxazole ring. rsc.org

The presence of the electron-donating methoxy (B1213986) group on the phenyl ring at the 5-position can influence the electron distribution within the isoxazole ring, potentially affecting its reactivity towards electrophiles and nucleophiles compared to unsubstituted analogs.

Table 2: Stability Profile of the Isoxazole Ring

| Condition | Stability/Reactivity | Outcome |

|---|---|---|

| Strong Acids (e.g., conc. H₂SO₄) | Potential for ring protonation and eventual decomposition | Ring degradation |

| Strong Bases (e.g., NaH, BuLi) | Deprotonation at C4 position is possible | Formation of C4-anion for further functionalization |

| Catalytic Hydrogenation | Unstable | Reductive cleavage of N-O bond to form enaminone |

| Thermal Stress | Generally stable | Resistant to decomposition at moderate temperatures |

| UV Irradiation (with amine) | Unstable | Photochemically induced reductive ring cleavage rsc.org |

Advanced Research Applications and Academic Significance

Role in Medicinal Chemistry Principles and Rational Drug Discovery Scaffolds

The isoxazole (B147169) ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs. nih.govrsc.orgwisdomlib.orgnih.govmdpi.com The 3,5-diaryl isoxazole framework, in particular, is a focus of rational drug discovery, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.goveurekaselect.comnih.gov The compound 5-(4-methoxyphenyl)-3-phenyl-isoxazole is a representative member of this class, serving as a foundational structure for developing novel therapeutic agents. nih.govresearchgate.net

The therapeutic potential of 5-(4-methoxyphenyl)-3-phenyl-isoxazole and its derivatives stems from its distinct pharmacophoric features. The isoxazole ring is an electron-rich, five-membered aromatic system containing both hydrogen bond accepting nitrogen and oxygen atoms. nih.gov This structure facilitates a variety of non-covalent interactions with biological targets, such as hydrogen bonds and π-π stacking, which are crucial for molecular recognition and binding affinity.

Rational drug design often involves the strategic modification of the phenyl rings at the C3 and C5 positions to optimize these interactions and enhance biological activity. Structure-activity relationship (SAR) studies have provided significant insights into how different substituents influence the compound's efficacy. For instance, in the pursuit of anticancer agents, modifications to these aryl moieties have been shown to modulate the compound's inhibitory activity against various cancer cell lines. Research has indicated that the placement of specific functional groups can lead to compounds with significant potency and selectivity. nih.gov One study on 3,5-diaryl isoxazole derivatives found that the presence of electron-donating groups in the para-position of the C3-phenyl ring could enhance inhibitory activity against certain cancer cells. researchgate.net Molecular docking simulations have further elucidated these interactions at an atomic level, investigating how derivatives bind to specific protein targets like Ribosomal protein S6 kinase beta-1 (S6K1). nih.gov

Table 1: Examples of Structural Modifications on the 3,5-Diaryl Isoxazole Scaffold and Their Reported Biological Activity

| Position of Modification | Substituent | Target/Assay | Observed Activity |

|---|---|---|---|

| C3-Phenyl (para) | -CH₃ | Anticancer (MCF-7, SW-982, HeLa) | Good inhibitory activity. researchgate.net |

| C3-Phenyl (para) | -OCH₃ | Anticancer (MCF-7, SW-982, HeLa) | Good inhibitory activity. researchgate.net |

| C3-Phenyl (para) | -Cl | Anticancer (MCF-7, SW-982, HeLa) | Good inhibitory activity. researchgate.net |

| C5-Phenyl (various) | 2-Fluorobenzoyl | Anticancer (PC-3 cells) | Highly effective. researchgate.net |

This table is illustrative and based on findings for the broader class of 3,5-diaryl isoxazoles.

Beyond optimizing target interactions, chemical modifications of the 5-(4-methoxyphenyl)-3-phenyl-isoxazole scaffold are crucial for improving its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). The introduction of an isoxazole ring into a molecule is a known strategy to enhance efficacy and modulate pharmacokinetic characteristics.

Strategies to enhance bioavailability include the introduction of polar groups to improve solubility or the addition of functionalities that can block sites of metabolic degradation. For example, fluorination of the phenyl rings is a common tactic in medicinal chemistry to improve metabolic stability and binding affinity. The goal is to achieve a balance between therapeutic potency and favorable drug-like properties.

Applications in Materials Science Research

The unique electronic and structural characteristics of 3,5-diaryl isoxazoles, including 5-(4-methoxyphenyl)-3-phenyl-isoxazole, make them attractive candidates for applications in materials science. researchgate.netresearchgate.net Their inherent aromaticity, thermal stability, and tunable electronic properties have led to their exploration in optoelectronic devices and as organic semiconductors.

Derivatives of 3,5-disubstituted isoxazoles have been synthesized and investigated for their liquid crystalline behavior. researchgate.netarkat-usa.org Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, making them essential for display technologies. mdpi.com The molecular geometry of these isoxazole compounds is key to their ability to form ordered, fluid phases known as mesophases. nih.gov

The 3,5-disubstituted isoxazole core imparts a bent shape to the molecule, while the polar N-O bond introduces a significant dipole moment. researchgate.netarkat-usa.org This combination of geometric anisotropy and polarity, along with the polarizable aryl rings, promotes the intermolecular interactions necessary for the formation of liquid crystal phases. arkat-usa.org Studies on related isoxazole-containing molecules have reported the observation of various mesophases, including nematic and smectic phases, upon heating and cooling. researchgate.net The thermal stability and transition temperatures of these phases can be tuned by modifying the terminal groups on the aryl rings, for example, by extending alkyl chain lengths. arkat-usa.org

Table 2: Mesomorphic Properties of Representative Isoxazole-Containing Liquid Crystals

| Compound Structure (Core) | Terminal Group | Phase Transitions (°C) | Mesophase Type |

|---|---|---|---|

| Isoxazole-based | Varies | Cr → 163.0 → SmC → 168.0 → I | Smectic C (SmC). mdpi.com |

Cr = Crystalline, SmC = Smectic C, N = Nematic, I = Isotropic Liquid. Data is representative of the class of isoxazole-based liquid crystals.

Heterocyclic aromatic compounds are a major focus of research into organic semiconductors, which offer potential advantages like flexibility and low-cost fabrication over traditional inorganic semiconductors. Theoretical and experimental studies are used to evaluate the potential of molecules like 5-(4-methoxyphenyl)-3-phenyl-isoxazole for these applications.

Computational methods, such as Density Functional Theory (DFT), are employed to predict key electronic properties. A critical parameter is the HOMO-LUMO (Highest Occupied Molecular Orbital–Lowest Unoccupied Molecular Orbital) energy gap, which influences the material's conductivity and optical properties. For a closely related N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin compound, the HOMO-LUMO gap was calculated to be 4.9266 eV. mdpi.com

Experimental work focuses on crystal structure analysis to understand how molecules pack in the solid state. mdpi.comresearchgate.net Efficient charge transport in an organic semiconductor relies on significant orbital overlap between adjacent molecules. This is governed by intermolecular interactions, such as C-H···π and π-π stacking. researchgate.net Techniques like Hirshfeld surface analysis are used to quantify these interactions and correlate the crystal packing with potential charge mobility. mdpi.com

Utility as Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

Beyond its direct applications, 5-(4-methoxyphenyl)-3-phenyl-isoxazole is a valuable building block in advanced organic synthesis. nih.gov The isoxazole ring is a versatile synthetic intermediate that can be transformed into other important functional groups and heterocyclic systems. wikipedia.orgresearchgate.net

The isoxazole ring can be synthesized efficiently through methods such as the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. wikipedia.org Once formed, the isoxazole can serve as a stable scaffold for further functionalization of its aryl rings. nih.gov More significantly, the relatively weak N-O bond within the isoxazole ring can be cleaved under specific conditions. nih.govwikipedia.org For example, reductive cleavage can open the ring to produce β-hydroxy ketones, which are themselves highly important intermediates in the synthesis of complex natural products and pharmaceuticals. Photochemical irradiation can also induce rearrangement to form oxazole (B20620) derivatives. wikipedia.org This reactivity allows chemists to use the isoxazole as a masked functional group, revealing its latent reactivity at a desired step in a complex synthetic sequence.

Strategies for the Construction of Complex Heterocyclic Systems

The isoxazole ring, particularly in 3,5-disubstituted scaffolds like Isoxazole, 5-(4-methoxyphenyl)-3-phenyl-, serves as a valuable synthon in organic chemistry for the construction of more complex heterocyclic systems. The inherent reactivity of the isoxazole nucleus, specifically the labile N-O bond, allows for a variety of ring-opening and ring-transformation reactions. These transformations provide access to a diverse range of other heterocyclic structures, demonstrating the versatility of the isoxazole moiety as a synthetic intermediate.

The primary strategies for elaborating the "Isoxazole, 5-(4-methoxyphenyl)-3-phenyl-" core into more complex heterocycles revolve around two main approaches:

Reductive Ring Cleavage Followed by Cyclization: This is the most common and versatile strategy. The weak N-O bond of the isoxazole ring can be cleaved under various reductive conditions to generate a 1,3-difunctional intermediate, typically an enaminone or a 1,3-dicarbonyl compound. This intermediate can then be reacted with appropriate binucleophiles to construct new heterocyclic rings.

Cycloaddition Reactions: Although less common for elaborating an existing isoxazole, cycloaddition reactions represent a potential strategy where the isoxazole ring or a derivative thereof could participate as either a diene or a dienophile to build fused ring systems.

Reductive Ring Cleavage and Recyclization Strategies

The reductive cleavage of the N-O bond in 5-(4-methoxyphenyl)-3-phenylisoxazole is a powerful tool for generating open-chain precursors that can be cyclized into various new heterocyclic systems. The nature of the resulting heterocycle is determined by the specific reagents and conditions used for the cleavage and the subsequent cyclization partner.

Synthesis of Pyridazines:

One of the prominent applications of the reductive cleavage of isoxazoles is the synthesis of pyridazine (B1198779) derivatives. The general strategy involves the catalytic hydrogenation of the isoxazole, which leads to the cleavage of the N-O bond and the formation of a 1,3-enaminoketone. This intermediate can be further hydrolyzed to a 1,3-diketone. The resulting diketone can then undergo condensation with hydrazine (B178648) or its derivatives to form the pyridazine ring.

For instance, the catalytic hydrogenation of Isoxazole, 5-(4-methoxyphenyl)-3-phenyl- over a suitable catalyst like palladium on carbon (Pd/C) or Raney nickel would yield 1-(4-methoxyphenyl)-3-phenyl-1,3-propanedione. Subsequent treatment of this diketone with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) would lead to a cyclocondensation reaction, affording 6-(4-methoxyphenyl)-4-phenyl-2,3-dihydropyridazine. Dehydrogenation of this intermediate would then yield the corresponding aromatic pyridazine. This approach is a well-established method for the synthesis of pyridazinone derivatives. raco.cat

Synthesis of Pyrimidines:

Similarly, the 1,3-dicarbonyl intermediate, 1-(4-methoxyphenyl)-3-phenyl-1,3-propanedione, obtained from the reductive cleavage of Isoxazole, 5-(4-methoxyphenyl)-3-phenyl-, can serve as a key precursor for the synthesis of pyrimidine (B1678525) derivatives. The Pinner synthesis, a classic method for pyrimidine formation, involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.net

In this context, reacting 1-(4-methoxyphenyl)-3-phenyl-1,3-propanedione with a suitable amidine, such as formamidine (B1211174) or acetamidine, in the presence of a base would lead to the formation of a 5-(4-methoxyphenyl)-3-phenyl-substituted pyrimidine. The substituents on the resulting pyrimidine ring can be further modified, making this a versatile route to a wide array of polysubstituted pyrimidines. The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives can also be envisioned starting from appropriately functionalized pyrimidine precursors. researchgate.netmdpi.com

Potential Cycloaddition Strategies

While less explored for pre-formed isoxazoles, cycloaddition reactions offer a theoretical pathway to construct more complex fused heterocyclic systems from Isoxazole, 5-(4-methoxyphenyl)-3-phenyl-. This would likely require initial modification of the isoxazole to introduce reactive diene or dienophile functionalities.

For example, functionalization of the phenyl or methoxyphenyl rings with dienophilic groups could allow the isoxazole derivative to participate in Diels-Alder reactions. Conversely, if the isoxazole ring itself could be induced to act as a diene, it could react with various dienophiles. However, the aromaticity of the phenyl groups and the stability of the isoxazole ring make such transformations challenging without prior activation. The development of novel catalytic systems could potentially enable such cycloaddition strategies in the future. nih.govrsc.org

The strategic application of these synthetic transformations underscores the significance of Isoxazole, 5-(4-methoxyphenyl)-3-phenyl- as a valuable building block in heterocyclic chemistry, providing access to a rich diversity of more complex and potentially biologically active molecules.

Q & A

Q. Table 1: Key Spectral Data

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| IR | 1610 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C) | |

| ¹H-NMR (CDCl₃) | δ 7.2–8.1 (aromatic), δ 3.8 (OCH₃) | |

| GC-MS | m/z 265 (M⁺) |

How can researchers design experiments to assess the antimicrobial potential of 5-(4-methoxyphenyl)-3-phenylisoxazole?

Advanced Research Question

Methodological Framework :

- In Vitro Screening : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Compare with positive controls like ciprofloxacin or fluconazole .

- Structural Analogues : Synthesize derivatives (e.g., substituting methoxy with halogens) to evaluate structure-activity relationships (SAR) .

- Cytotoxicity Testing : Ensure selectivity via mammalian cell line assays (e.g., HEK-293).

How can discrepancies in biological activity data across studies be resolved?

Advanced Research Question

Discrepancies may arise from:

- Purity Variations : Recrystallize compounds to ≥95% purity (verified by HPLC) .

- Assay Conditions : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (24–48 hrs) .

- Structural Confounders : Compare activity of 5-(4-methoxyphenyl)-3-phenylisoxazole with analogs (e.g., 5-(4-chlorophenyl) derivatives) to isolate substituent effects .

What computational methods can predict the electronic properties and reactivity of 5-(4-methoxyphenyl)-3-phenylisoxazole?

Advanced Research Question

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict HOMO-LUMO gaps and electrostatic potential maps .

- Molecular Docking : Simulate binding to microbial targets (e.g., E. coli DNA gyrase) using AutoDock Vina .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Advanced Research Question

SAR Strategy :

- Substituent Variation : Replace methoxy with electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -NH₂) to modulate electronic effects .

- Heterocycle Hybridization : Fuse isoxazole with pyrazole or thiadiazole moieties (e.g., 5-(1,3,4-thiadiazole) derivatives) to enhance lipophilicity .

- Pharmacophore Mapping : Identify critical regions (e.g., 5-aryl position) using 3D-QSAR models .

Q. Table 2: Example Analogues and Bioactivity

| Derivative | Antimicrobial Activity (MIC, µg/mL) | Reference |

|---|---|---|

| 5-(4-Methoxyphenyl)-3-phenyl | 16 (S. aureus), 32 (E. coli) | |

| 5-(4-Chlorophenyl)-3-phenyl | 8 (S. aureus), 16 (E. coli) |

How should researchers integrate 5-(4-methoxyphenyl)-3-phenylisoxazole into a theoretical framework for drug discovery?

Advanced Research Question

- Mechanistic Hypotheses : Link antimicrobial activity to inhibition of bacterial cell wall synthesis or enzyme disruption (e.g., dihydrofolate reductase) .

- Therapeutic Context : Position the compound within frameworks for overcoming antibiotic resistance via novel targets .

- Experimental Validation : Design knock-out studies in resistant strains (e.g., methicillin-resistant S. aureus) .

What safety protocols are critical when handling 5-(4-methoxyphenyl)-3-phenylisoxazole?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.